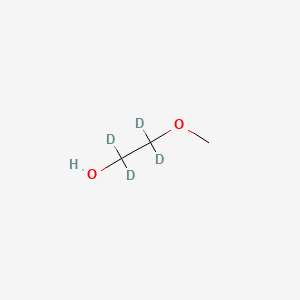
2-Methoxyethanol-1,1,2,2-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethanol-1,1,2,2-D4 is a deuterated form of 2-Methoxyethanol, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyethanol-1,1,2,2-D4 can be synthesized through the deuteration of 2-Methoxyethanol. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) or other deuterium-containing reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often utilizing deuterium gas or deuterium oxide in the presence of catalysts to achieve high levels of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
2-Methoxyethanol-1,1,2,2-D4 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In pharmacokinetic studies to understand drug metabolism.
Industry: As a solvent in the production of resins, dyes, and varnishes.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethanol-1,1,2,2-D4 involves its role as a solvent and reagent in chemical reactions. It can act as a nucleophile or electrophile, participating in various organic reactions. The deuterium atoms in the compound provide stability and allow for tracing in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: The non-deuterated form, commonly used as a solvent.
2-Ethoxyethanol: Similar structure but with an ethoxy group instead of a methoxy group.
2-Butoxyethanol: Similar structure but with a butoxy group instead of a methoxy group.
Uniqueness
2-Methoxyethanol-1,1,2,2-D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of chemical pathways is required .
Propiedades
Fórmula molecular |
C3H8O2 |
|---|---|
Peso molecular |
80.12 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
Clave InChI |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC)O |
SMILES canónico |
COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
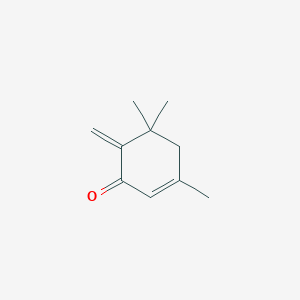
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
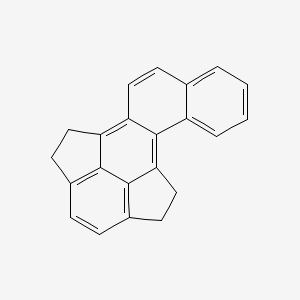
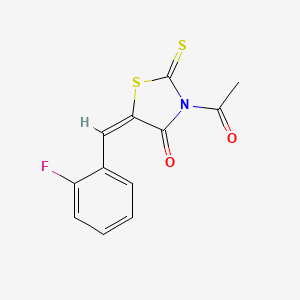
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
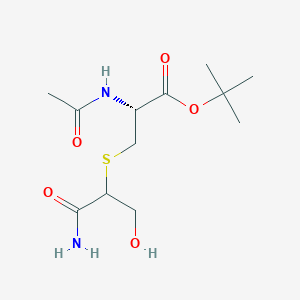
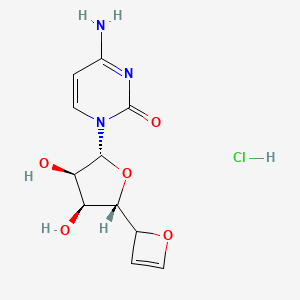
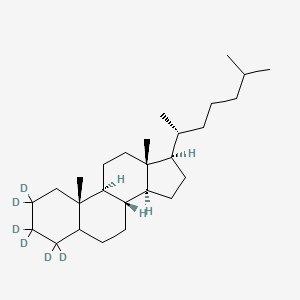
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
